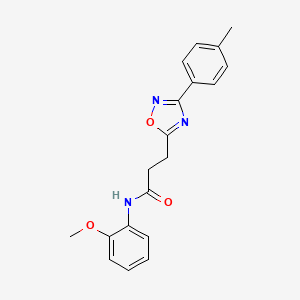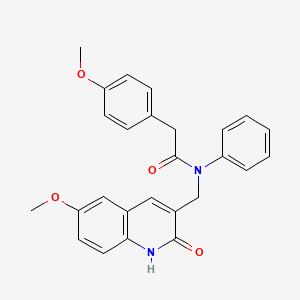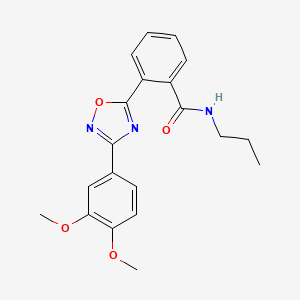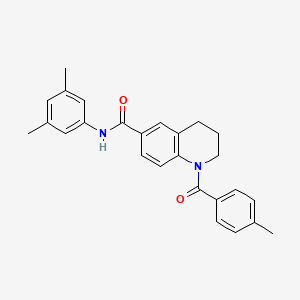
2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methoxyphenyl)benzamide, commonly known as FOY 251, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FOY 251 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies. In
Mecanismo De Acción
FOY 251 exerts its effects through the inhibition of proteasome activity. The proteasome is a cellular complex responsible for the degradation of proteins, and its inhibition can lead to the accumulation of misfolded or damaged proteins, ultimately leading to cell death. FOY 251 has been found to selectively inhibit the chymotrypsin-like activity of the proteasome, leading to the accumulation of pro-apoptotic proteins and ultimately inducing cell death.
Biochemical and Physiological Effects:
FOY 251 has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, FOY 251 has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. FOY 251 has also been found to have anti-viral effects and may be useful in the treatment of viral infections such as HIV and hepatitis C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FOY 251 is its selectivity for the chymotrypsin-like activity of the proteasome, which allows for targeted inhibition of this pathway. Additionally, FOY 251 has been found to have low toxicity in vitro and in vivo, making it a promising candidate for further research. However, FOY 251 does have some limitations. For example, its mechanism of action is not fully understood, and further research is needed to determine its potential side effects and toxicity in humans.
Direcciones Futuras
There are several future directions for research on FOY 251. One potential direction is the development of FOY 251-based therapies for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of FOY 251 and its potential side effects. Finally, FOY 251 may have applications in the treatment of other diseases such as inflammatory and viral diseases, and further research is needed to explore these potential applications.
Conclusion:
FOY 251 is a promising chemical compound with potential applications in various research studies. Its selectivity for the chymotrypsin-like activity of the proteasome and low toxicity make it a promising candidate for further research. Future research on FOY 251 may lead to the development of new therapies for cancer, neurodegenerative diseases, and other diseases.
Métodos De Síntesis
FOY 251 can be synthesized through a multi-step reaction process. The first step involves the preparation of 2-(2-fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then reacted with thionyl chloride to form 2-(2-fluorophenyl)-1,2,4-oxadiazole-5-carbonyl chloride. This intermediate compound is then reacted with N-(4-methoxyphenyl)benzamide in the presence of a base to yield FOY 251.
Aplicaciones Científicas De Investigación
FOY 251 has been found to have potential applications in various research studies. One of the most promising applications is in the field of cancer research. FOY 251 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, FOY 251 has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3/c1-28-15-12-10-14(11-13-15)24-21(27)16-6-2-3-7-17(16)22-25-20(26-29-22)18-8-4-5-9-19(18)23/h2-13H,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPBZGMQEAGSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-phenyl ((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)sulfite](/img/structure/B7712371.png)
![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7712374.png)

![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7712390.png)






![2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide](/img/structure/B7712421.png)

